TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-(methoxycarbonyl)phenyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: The compound is used in biological research to study its effects on different biological pathways and processes. It may be used in assays to investigate its interaction with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- TERT-BUTYL 4-[3-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE
- 1-BOC-PIPERAZINE
Uniqueness: TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(4-methoxycarbonylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-18-14(11-19)12-5-7-13(8-6-12)15(20)22-4/h5-8,14,18H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRKSDURDYZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.